molecular formula C17H12O5 B13416113 7-Benzyl-5-carboxaldehyde-O-esculetin

7-Benzyl-5-carboxaldehyde-O-esculetin

Cat. No.: B13416113
M. Wt: 296.27 g/mol
InChI Key: VHRGMDPQTBJXMC-UHFFFAOYSA-N
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Description

7-Benzyl-5-carboxaldehyde-O-esculetin: is a synthetic derivative of esculetin, a naturally occurring coumarin compound. Esculetin is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-5-carboxaldehyde-O-esculetin typically involves the following steps:

    Starting Material: Esculetin (6,7-dihydroxycoumarin) serves as the starting material.

    Benzylation: The hydroxyl groups of esculetin are benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Formylation: The benzylated esculetin undergoes formylation using a formylating agent like paraformaldehyde in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale benzylation and formylation processes, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-5-carboxaldehyde-O-esculetin can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 7-Benzyl-5-carboxylic acid-O-esculetin.

    Reduction: 7-Benzyl-5-hydroxymethyl-O-esculetin.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-Benzyl-5-carboxaldehyde-O-esculetin is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an antioxidant and anti-inflammatory agent. It is used in cell culture studies to investigate its effects on cellular pathways and oxidative stress .

Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is explored for its potential in treating inflammatory diseases, cancer, and other conditions where oxidative stress plays a role .

Industry: In the industrial sector, this compound is used in the development of new materials with specific chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 7-Benzyl-5-carboxaldehyde-O-esculetin involves its interaction with molecular targets and pathways associated with oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative enzymes. It also modulates signaling pathways such as NF-κB and MAPK, which are involved in inflammatory responses .

Comparison with Similar Compounds

    Esculetin: The parent compound, known for its antioxidant and anti-inflammatory properties.

    Esculin: A glucoside derivative of esculetin with similar pharmacological activities.

    Fraxin: Another coumarin derivative with antioxidant and anti-inflammatory effects.

Uniqueness: These modifications allow for the development of new derivatives with improved pharmacological properties and industrial applications .

Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

6-hydroxy-2-oxo-7-phenylmethoxychromene-5-carbaldehyde

InChI

InChI=1S/C17H12O5/c18-9-13-12-6-7-16(19)22-14(12)8-15(17(13)20)21-10-11-4-2-1-3-5-11/h1-9,20H,10H2

InChI Key

VHRGMDPQTBJXMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C3C=CC(=O)OC3=C2)C=O)O

Origin of Product

United States

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